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Abstract
Substituted phenylmorpholines are a class of psychoactive compounds, many of which are

derivatives of the anorectic drug phenmetrazine. These compounds primarily act as

monoamine reuptake inhibitors and/or releasing agents, with varying selectivity for the

dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter

(SERT). This technical guide provides a comprehensive overview of the pharmacological

profile of substituted phenylmorpholines, including their structure-activity relationships, key

experimental protocols for their characterization, and their effects on monoamine signaling

pathways. Quantitative data on the potency and efficacy of various analogs are presented in a

structured format to facilitate comparison.

Introduction
The phenylmorpholine scaffold has been a subject of medicinal chemistry research for

decades, initially explored for its appetite-suppressant properties.[1][2] The prototypical

compound, phenmetrazine (3-methyl-2-phenylmorpholine), was introduced clinically in the

1950s but was later withdrawn due to its potential for abuse.[1][2] Research into this chemical

class has continued, with a focus on understanding the structure-activity relationships (SAR)

that govern their potency and selectivity for monoamine transporters.[1][3] Many substituted

phenylmorpholines are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs) or

releasing agents (NDRAs), making them relevant for the development of treatments for
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conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, and substance

use disorders.[2][4] This guide serves as a technical resource for professionals involved in the

research and development of drugs targeting the central nervous system.

Structure-Activity Relationships and
Pharmacological Effects
The pharmacological activity of substituted phenylmorpholines is highly dependent on the

nature and position of substituents on both the phenyl ring and the morpholine ring.[1][3]

Phenyl Ring Substitutions
Substitutions on the phenyl ring significantly influence the potency and selectivity of these

compounds for the monoamine transporters. For instance, fluorination of the phenyl ring can

alter the compound's activity. 3-Fluorophenmetrazine (3-FPM) and its positional isomers are

potent inhibitors of DAT and NET, with weaker effects at SERT.[3] Methyl substitution on the

phenyl ring also modulates activity, with 4-methylphenmetrazine (4-MPM) displaying

entactogen-like properties, suggesting a greater interaction with SERT compared to 2-MPM

and 3-MPM.[1][5]

Morpholine Ring Substitutions
Modifications to the morpholine ring, such as N-alkylation, can also impact the pharmacological

profile. Phendimetrazine, the N-methylated analog of phenmetrazine, acts as a prodrug, being

metabolized to the more active phenmetrazine.[2][6] This metabolic conversion leads to a more

sustained exposure to the active compound, potentially reducing its abuse liability.[2]

Quantitative Pharmacological Data
The following tables summarize the in vitro potencies of various substituted phenylmorpholines

at the dopamine, norepinephrine, and serotonin transporters. This data is essential for

understanding the structure-activity relationships within this chemical class.

Table 1: Monoamine Transporter Uptake Inhibition (IC50 values in µM)
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Compound DAT IC50 (µM) NET IC50 (µM)
SERT IC50
(µM)

Reference

Phenmetrazine 1.93 - - [1]

2-

Methylphenmetra

zine (2-MPM)

6.74 - - [1]

3-

Methylphenmetra

zine (3-MPM)

>10 - >10 [1]

4-

Methylphenmetra

zine (4-MPM)

1.93 - - [1]

2-

Fluorophenmetra

zine (2-FPM)

< 2.5 < 2.5 > 80 [3]

3-

Fluorophenmetra

zine (3-FPM)

< 2.5 < 2.5 > 80 [3]

4-

Fluorophenmetra

zine (4-FPM)

< 2.5 < 2.5 > 80 [3]

Table 2: Monoamine Release (EC50 values in nM)

Compound
Dopamine
Release EC50
(nM)

Norepinephrin
e Release
EC50 (nM)

Serotonin
Release EC50
(nM)

Reference

Phenmetrazine 131 50 >10000 [6]

Pseudophenmetr

azine

>10000

(inhibitor)
514 >10000 [6]
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Note: Data is compiled from various sources and experimental conditions may differ.

Key Experimental Protocols
The characterization of substituted phenylmorpholines involves a series of in vitro and in vivo

assays to determine their pharmacological profile.

In Vitro Monoamine Transporter Binding Assay
This assay determines the affinity of a compound for the monoamine transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for

DAT, NET, and SERT.

Materials:

Rat brain tissue (striatum for DAT, frontal cortex for NET, brainstem for SERT) or cells

expressing the human recombinant transporters.

Radioligands: [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]paroxetine for SERT.

Test compounds.

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Prepare membrane homogenates from the respective brain regions or cells.

Incubate the membrane preparation with a fixed concentration of the radioligand and

varying concentrations of the test compound.

Separate bound from free radioligand by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.

Determine the IC50 value (concentration of test compound that inhibits 50% of specific

radioligand binding) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of neurotransmitters into

synaptosomes.

Objective: To determine the IC50 value of a test compound for the inhibition of dopamine,

norepinephrine, and serotonin uptake.

Materials:

Rat brain synaptosomes prepared from appropriate brain regions.

Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, [3H]serotonin.

Test compounds.

Krebs-Ringer-HEPES buffer.

Scintillation counter.

Procedure:

Pre-incubate synaptosomes with the test compound or vehicle.

Initiate uptake by adding the radiolabeled neurotransmitter.

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

Terminate uptake by rapid filtration and washing with ice-cold buffer.

Measure the radioactivity in the synaptosomes using a scintillation counter.
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Calculate the percent inhibition of uptake at each concentration of the test compound and

determine the IC50 value.

In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain

of a freely moving animal.

Objective: To assess the effect of a substituted phenylmorpholine on extracellular dopamine

and norepinephrine concentrations in specific brain regions (e.g., nucleus accumbens,

prefrontal cortex).

Materials:

Microdialysis probes.

Stereotaxic apparatus for probe implantation.

Artificial cerebrospinal fluid (aCSF).

Syringe pump.

Fraction collector.

High-performance liquid chromatography with electrochemical detection (HPLC-ED)

system.

Procedure:

Surgically implant a microdialysis probe into the target brain region of an anesthetized rat.

Allow the animal to recover from surgery.

On the day of the experiment, perfuse the probe with aCSF at a slow, constant flow rate.

Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a

baseline.

Administer the test compound (e.g., via intraperitoneal injection).
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Continue collecting dialysate samples to measure changes in neurotransmitter levels.

Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling

pathway affected by substituted phenylmorpholines and a typical experimental workflow for

their characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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